molecular formula C7H9N3OS B2815711 2-((4-Methylpyrimidin-2-yl)thio)acetamide CAS No. 74537-76-1

2-((4-Methylpyrimidin-2-yl)thio)acetamide

Cat. No.: B2815711
CAS No.: 74537-76-1
M. Wt: 183.23
InChI Key: DUOJRBRFWMBOOS-UHFFFAOYSA-N
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Description

2-((4-Methylpyrimidin-2-yl)thio)acetamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications. This compound features a pyrimidine ring substituted with a methyl group at the 4-position and a sulfanylacetamide group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Methylpyrimidin-2-yl)thio)acetamide typically involves the reaction of 2-(4-methylpyrimidin-2-yl)sulfanylacetohydrazide with triethyl orthoformate at a molar ratio of 1:1 . This reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows standard organic synthesis protocols involving the use of appropriate solvents, catalysts, and reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-Methylpyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the sulfanyl group.

    Substitution: The pyrimidine ring can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the pyrimidine ring.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential biological activity, making it a candidate for further investigation in biological assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound’s unique chemical properties make it useful in various industrial applications, including the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-((4-Methylpyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can form interactions with biological molecules, potentially affecting their function. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylpyrimidin-2-yl)sulfanylacetohydrazide
  • 2-(4-Methylpyrimidin-2-yl)sulfanylacetate
  • 2-((4-Methylpyrimidin-2-yl)thio)acetamide derivatives

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the sulfanylacetamide group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(4-methylpyrimidin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3OS/c1-5-2-3-9-7(10-5)12-4-6(8)11/h2-3H,4H2,1H3,(H2,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUOJRBRFWMBOOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>27.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24829706
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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